2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid
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Overview
Description
2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid is a heterocyclic compound that features a thieno[3,2-c]pyridine core with methyl groups at the 2 and 4 positions and a sulfonic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method allows for the formation of pyridine-3-sulfonyl chlorides, which can then be hydrolyzed to yield the desired sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salt catalysis . This method is applicable for the synthesis of both unsubstituted and monosubstituted pyridine-3-sulfonic acids .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium-based metal-organic frameworks.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Cerium-based metal-organic frameworks.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor by binding to the ATP pocket of kinases, thereby inhibiting their activity . The compound’s sulfonic acid group can form hydrogen bonds with the backbone amide NH-group of the kinase, while the thieno[3,2-c]pyridine core interacts with the hinge region of the kinase .
Comparison with Similar Compounds
- Pyridine-3-sulfonic acid
- Thieno[2,3-c]pyridine derivatives
- 2,5-Dichloro-4,6-dimethyl-pyridine-3-sulfonic acid
Uniqueness: 2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the sulfonic acid group enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
30433-82-0 |
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Molecular Formula |
C9H9NO3S2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2,4-dimethylthieno[3,2-c]pyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H9NO3S2/c1-5-8-7(3-4-10-5)14-6(2)9(8)15(11,12)13/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
YNJSFOQZBPZGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CN=C2C)S(=O)(=O)O |
Origin of Product |
United States |
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